molecular formula C18H18FN3O2 B2899529 (2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one CAS No. 339012-95-2

(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one

Cat. No.: B2899529
CAS No.: 339012-95-2
M. Wt: 327.359
InChI Key: ABPSDKFOSSSAPG-URBIQPSMSA-N
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Description

The compound (2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one is a complex organic molecule characterized by its unique structural features It contains a hydrazone moiety, a fluorophenyl group, and a methoxyimino group, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one typically involves the following steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 3,4-dimethylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Condensation Reaction: : The hydrazone intermediate is then reacted with 4-fluorobenzaldehyde in the presence of a base such as sodium acetate. This step is crucial for forming the desired hydrazone linkage.

  • Methoxyimino Group Introduction: : The final step involves the introduction of the methoxyimino group. This can be achieved by reacting the intermediate with methoxyamine hydrochloride in the presence of a base like pyridine.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro or imino groups, converting them into amines or hydroxylamines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s hydrazone moiety is of interest due to its potential bioactivity. It can be used in the development of enzyme inhibitors or as a probe in biochemical assays.

Medicine

The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which (2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone and methoxyimino groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-chlorophenyl)-3-(methoxyimino)propan-1-one
  • (2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-bromophenyl)-3-(methoxyimino)propan-1-one

Uniqueness

Compared to similar compounds, (2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2E,3E)-2-[(3,4-dimethylphenyl)hydrazinylidene]-1-(4-fluorophenyl)-3-methoxyiminopropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-12-4-9-16(10-13(12)2)21-22-17(11-20-24-3)18(23)14-5-7-15(19)8-6-14/h4-11,21H,1-3H3/b20-11+,22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPSDKFOSSSAPG-URBIQPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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